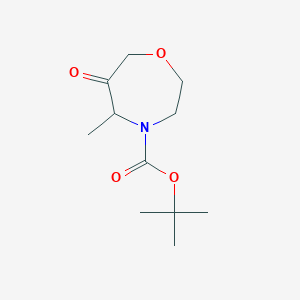

Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate

説明

BenchChem offers high-quality Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl 5-methyl-6-oxo-1,4-oxazepane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-8-9(13)7-15-6-5-12(8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZKAWFIPIMDPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)COCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate chemical structure and physical properties

An in-depth technical analysis of Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate , designed for medicinal chemists, application scientists, and drug development professionals.

Executive Summary

In the contemporary landscape of medicinal chemistry, the shift toward higher fraction sp³ (Fsp³) character is paramount for improving the clinical success rates of small-molecule therapeutics. Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate (CAS: 1824026-76-7)[1] has emerged as a privileged, conformationally restricted building block. As a 7-membered non-fused saturated heterocycle, it bridges the chemical space between the ubiquitous 6-membered morpholine and the highly flexible diazepane scaffolds[2].

This whitepaper deconstructs the structural dynamics, scalable synthetic methodologies, and strategic applications of this oxazepane derivative, providing actionable, self-validating protocols for its integration into modern drug discovery pipelines.

Physicochemical Profiling & Structural Dynamics

The utility of Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate lies in its precise spatial geometry and orthogonal reactivity[3]. The molecule features three critical domains:

-

The N-Boc Protecting Group : Ensures stability during upstream synthesis but induces distinct rotameric states observable via NMR due to restricted rotation around the carbamate C–N bond[3].

-

The 5-Methyl Substituent : Introduces a chiral center while providing essential steric bulk.

-

The 6-Oxo Moiety : Acts as an electrophilic handle for divergent downstream functionalization (e.g., reductive amination, Grignard additions).

Quantitative Data Summary

The following table consolidates the fundamental physicochemical properties of the scaffold[1][4]:

| Property | Value |

| Chemical Name | Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate |

| CAS Number | 1824026-76-7 |

| Molecular Formula | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.28 g/mol |

| SMILES | O=C(N1C(C(COCC1)=O)C)OC(C)(C)C |

| Ring System | 7-membered saturated (1,4-oxazepane) |

| Key Functional Groups | N-Boc protected amine, Ketone, Ether |

| Storage Conditions | Sealed in dry, 2-8°C (Cold-chain recommended) |

Strategic Utility in Drug Discovery: Scaffold Hopping

The morpholine ring is a well-validated heterocycle but often suffers from metabolic liabilities and a flat, rigid 3D geometry[5]. Scaffold hopping to a 1,4-oxazepane ring introduces out-of-plane vectors and increased conformational flexibility[6].

Causality in Design : The larger carbon framework of the 1,4-oxazepane ring modulates lipophilicity and alters the spatial arrangement of substituents[5]. This bioisosteric replacement has been shown to reduce human protein binding ratios and improve the free fraction of potent inhibitors, as demonstrated in the discovery of novel NLRP3 inflammasome inhibitors[7] and EP300/CBP histone acetyltransferase inhibitors[8].

Workflow of scaffold hopping from morpholine to 1,4-oxazepane for enhanced target engagement.

Synthetic Methodology: Core Construction

Medium-sized rings (7-membered) are notoriously difficult to construct due to transannular interactions and a high entropic penalty during ring closure from acyclic precursors[9]. However, recent multigram scalable protocols have optimized this heterocyclization[2].

The Thorpe-Ingold Effect : The inclusion of the 5-methyl group is a deliberate synthetic strategy. The steric hindrance of the methyl group restricts the conformational degrees of freedom of the acyclic N-Boc amino alcohol precursor, pre-organizing the reactive termini and significantly lowering the activation energy required for cyclization[9].

Scalable synthetic pathway for 6-functionalized 1,4-oxazepanes via oxidative cleavage.

Protocol 1: Scalable Synthesis of the 1,4-Oxazepane Core

Based on optimized parameters for medium-ring synthesis[2][9].

-

Precursor Activation : Dissolve the acyclic N-Boc protected amino alcohol precursor in anhydrous Dimethylformamide (DMF) under an inert argon atmosphere.

-

Controlled Cyclization : Premix Sodium Hydride (NaH) with the dichloride in DMF, followed by the slow, dropwise addition of the N-Boc alcohol at 0°C[3].

-

Causality: Slow addition maintains pseudo-high dilution conditions, favoring intramolecular cyclization over intermolecular polymerization.

-

-

Oxidative Cleavage : Isolate the resulting 6-methylene-1,4-oxazepane intermediate. Subject it to ozonolysis (O₃) at -78°C in dichloromethane (DCM), followed by a reductive quench using dimethyl sulfide (DMS). Alternatively, use catalytic Ruthenium tetroxide (RuO₄) with sodium periodate (NaIO₄) as the terminal oxidant.

-

Validation : Purify via silica gel chromatography. Confirm the structure via ¹H NMR. Note: Expect signal doubling (rotamers) due to the restricted rotation of the N-Boc group, which is a self-validating marker of the intact carbamate[3].

Downstream Functionalization: Reductive Amination

To leverage the 1,4-oxazepane core in drug discovery, the 6-oxo position is frequently converted into a substituted amine.

Protocol 2: Reductive Amination at the 6-Oxo Position

-

Imine Formation : In a dry round-bottom flask, dissolve Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate (1.0 eq) and the desired primary or secondary amine (1.2 eq) in 1,2-Dichloroethane (DCE). Add glacial acetic acid (0.1 eq) to catalyze imine/iminium formation. Stir at room temperature for 2 hours.

-

Selective Reduction : Portion-wise, add Sodium Triacetoxyborohydride (STAB, 1.5 eq).

-

Causality: STAB is explicitly chosen over Sodium Borohydride (NaBH₄). STAB is a milder reducing agent that selectively reduces the transient iminium ion without prematurely reducing the 6-oxo group into a 6-hydroxy byproduct.

-

-

Monitoring (Self-Validation) : Monitor the reaction via LC-MS. The disappearance of the ketone mass (m/z [M-C₄H₈-CO₂+H]⁺ = 130.1)[3] and the appearance of the product mass confirms complete conversion.

-

Quenching & Extraction : Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and decompose excess STAB. Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

-

NextSDS. (2026). Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate — Chemical Substance Information. Retrieved from[Link]

-

Kaliberda, O. V., et al. (2026). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ACS Publications / ChemRxiv. Retrieved from [Link]

-

Yamasaki, M., et al. (2023). Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide. PMC / National Institutes of Health. Retrieved from [Link]

Sources

- 1. 1824026-76-7|tert-Butyl 5-methyl-6-oxo-1,4-oxazepane-4-carboxylate|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nextsds.com [nextsds.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

Strategic Scaffold Hopping: A Technical Guide to Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate in Drug Discovery

Executive Summary

As modern drug discovery paradigms shift away from flat, sp2-hybridized aromatics toward sp3-rich, three-dimensional architectures, the demand for novel aliphatic heterocycles has surged. Increasing the fraction of sp3 carbons ( Fsp3 ) is clinically correlated with improved solubility, reduced off-target toxicity, and higher clinical success rates. In my experience optimizing hit-to-lead workflows, the 1,4-oxazepane scaffold offers a compelling, patent-busting alternative to the ubiquitous morpholine ring.

This whitepaper provides an in-depth technical analysis of Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate (CAS: 1824026-76-7) . We will explore its physicochemical profile, its strategic value in scaffold hopping, and the precise synthetic and analytical methodologies required to leverage its 6-oxo and 5-methyl functional handles effectively.

Chemical Identity & Physicochemical Profiling

Before deploying any building block into a high-throughput synthesis pipeline, a rigorous understanding of its structural parameters is mandatory. The compound features a 7-membered oxazepane ring, a Boc-protected nitrogen at position 4, a chiral methyl group at position 5, and a highly reactive ketone at position 6[1].

Table 1: Identification and Structural Parameters

| Property | Value | Strategic Implication |

| Chemical Name | Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate | Standardized nomenclature for inventory and regulatory tracking. |

| CAS Registry Number | 1824026-76-7 | Primary identifier for sourcing and database querying[1]. |

| Molecular Formula | C11H19NO4 | Defines the atomic composition and exact mass. |

| Molecular Weight | 229.28 g/mol | Low molecular weight leaves ample room for downstream elaboration. |

| SMILES | O=C(N1C(C(COCC1)=O)C)OC(C)(C)C | Useful for in silico docking and cheminformatics. |

| Key Structural Features | Boc-amine, 5-methyl, 6-oxo | Provides orthogonal reactivity: the Boc group protects the amine, while the ketone serves as a functionalization handle. |

The Strategic Value of the 1,4-Oxazepane Scaffold

The choice between a 6-membered morpholine and a 7-membered 1,4-oxazepane is a nuanced decision driven by spatial requirements. Morpholine is a well-validated heterocycle, but its rigid chair conformation limits the vectorial projection of its substituents[2].

By expanding the ring to a 1,4-oxazepane, we introduce conformational flexibility. This flexibility allows the molecule to adopt multiple 3D geometries, enabling it to probe deeper into complex binding pockets. Furthermore, the introduction of the 5-methyl group in CAS 1824026-76-7 creates local steric hindrance. This is not a flaw; it is a feature. The steric clash restricts the rotation of the adjacent Boc group and biases the ring toward specific conformers, reducing the entropic penalty upon target binding. This exact scaffold-hopping strategy has been successfully utilized to discover highly selective Dopamine D4 receptor ligands and COX-2 inhibitors[2][3].

Caption: Scaffold hopping logic from morpholine to 1,4-oxazepane for enhanced 3D spatial properties.

Synthetic Utility: Functionalizing the 6-Oxo Position

The 6-oxo group is the primary synthetic handle of this molecule. It is primed for structural diversification via reductive amination, Wittig olefination, or Grignard addition[4]. Below is a field-proven, self-validating protocol for integrating a primary or secondary amine at the 6-position via reductive amination.

Methodology 1: Regioselective Reductive Amination

Objective: Convert the 6-oxo group to a 6-amino derivative while preserving the Boc-protected N4 position.

Step-by-Step Protocol:

-

Preparation: Dissolve 1.0 equivalent of Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate in anhydrous 1,2-Dichloroethane (DCE) under an inert argon atmosphere.

-

Imine Condensation: Add 1.2 equivalents of the desired amine, followed by 0.1 equivalents of glacial acetic acid. Stir at room temperature for 2–4 hours.

-

Reduction: Portion-wise, add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)3). Stir for an additional 12 hours.

-

Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer with Dichloromethane (DCM), dry over anhydrous Na2SO4, and concentrate in vacuo.

The Causality of the Chemistry: Why DCE and NaBH(OAc)3? We utilize NaBH(OAc)3 because its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This makes it a mild reducing agent that selectively reduces the transient iminium ion without prematurely reducing the unreacted 6-oxo ketone into a hydroxyl group. Acetic acid is added to catalyze the initial imine formation.

Self-Validating Mechanism: To ensure the protocol's integrity, run a parallel control reaction containing the ketone and the reducing agent, but lacking the amine. If the ketone is consumed in the control (monitored via TLC), your reducing agent is too aggressive or water is present, invalidating the imine-selective reduction. A successful system will show zero conversion in the control flask.

Caption: Reductive amination workflow leveraging the 6-oxo position for structural diversification.

Analytical Validation & Quality Control

Before utilizing CAS 1824026-76-7 in library synthesis, its purity and identity must be validated. Relying solely on the vendor's Certificate of Analysis (CoA) introduces unacceptable risk into the drug development pipeline.

Methodology 2: LC-MS Identity Verification

Objective: Confirm the molecular mass and assess the purity of the oxazepane building block.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Acetonitrile.

-

Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase: Run a 5-minute gradient from 5% to 95% Acetonitrile in Water. Both solvents must contain 0.1% Formic Acid.

-

Detection: Operate the Mass Spectrometer in Electrospray Ionization Positive (ESI+) mode.

The Causality of the Chemistry: Formic acid is added to the mobile phase to donate protons, facilitating the formation of the [M+H]+ ion. However, the Boc protecting group on N4 is highly acid-labile and thermally sensitive. In the acidic environment of the LC mobile phase combined with the thermal energy of the ESI source, the molecule routinely undergoes in-source fragmentation. Analysts must not panic if the parent ion ( [M+H]+ at m/z ~230.3) is weak. Instead, you must monitor for the loss of the tert-butyl group ( [M−tBu+H]+ at m/z ~174.1) or the loss of the entire Boc group ( [M−Boc+H]+ at m/z ~130.1).

Self-Validating Mechanism: Inject a blank solvent (Acetonitrile) immediately after the sample run. The absolute absence of the m/z 174.1 and 130.1 peaks in the blank validates that the signal observed in the sample run is derived strictly from the analyte and not from column carryover or background contamination.

Conclusion

Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate (CAS 1824026-76-7) is far more than a simple chemical reagent; it is a highly engineered scaffold designed to push the boundaries of chemical space. By understanding the causality behind its structural flexibility, exploiting its 6-oxo handle for targeted synthesis, and rigorously validating its analytical profile, medicinal chemists can effectively utilize this building block to discover the next generation of therapeutics.

References

-

NextSDS. "Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate - Chemical Substance Information". NextSDS Substance Database. 1

-

BenchChem. "A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design". BenchChem Technical Guides. 2

-

Journal of Medicinal Chemistry (ACS). "New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model". American Chemical Society. 3

-

ACS Publications. "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes". American Chemical Society. 4

Sources

Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate molecular weight and exact mass

An In-Depth Technical Guide on Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate: Structural Properties, Mass Spectrometry, and Synthetic Utility

Introduction: Escaping "Flatland" with 1,4-Oxazepanes

In modern medicinal chemistry, the overreliance on flat, sp²-hybridized aromatic rings has frequently led to clinical candidates with poor aqueous solubility and suboptimal pharmacokinetic profiles. To counter this, drug design has shifted toward sp³-rich, conformationally restricted saturated heterocycles[1].

The 1,4-oxazepane scaffold—a seven-membered, non-fused homologue of morpholine—provides enhanced three-dimensional vector projection and superior aqueous solubility[1]. Within this class, Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate (CAS: 1824026-76-7) has emerged as a highly specialized building block[2]. The molecule features three critical synthetic handles:

-

An N-Boc (tert-butoxycarbonyl) group for orthogonal amine protection.

-

A methyl group at C-5 , introducing steric hindrance and a chiral center to lock specific ring conformations.

-

A ketone at C-6 , providing an electrophilic center for downstream functionalization (e.g., reductive amination or deoxofluorination)[3].

Physicochemical Profiling & Exact Mass Specifications

For high-resolution analytical workflows, distinguishing between the average molecular weight and the monoisotopic exact mass is critical. The quantitative specifications for this scaffold are summarized below.

| Property | Value |

| Chemical Name | Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate |

| CAS Registry Number | 1824026-76-7 |

| Molecular Formula | C₁₁H₁₉NO₄ |

| Average Molecular Weight | 229.27 g/mol |

| Monoisotopic Exact Mass | 229.1314 Da |

| SMILES Code | O=C(N1C(C(COCC1)=O)C)OC(C)(C)C |

| Expected [M+H]⁺ Adduct | m/z 230.1392 |

| Expected [M+Na]⁺ Adduct | m/z 252.1212 |

Analytical Causality: Why Exact Mass and HRMS are Mandatory

The Causality of Detection: This oxazepane derivative lacks a conjugated π-system or aromatic ring. Consequently, it possesses no strong UV chromophore. Traditional HPLC-UV workflows (e.g., monitoring at 254 nm or 210 nm) are practically blind to this molecule, leading to dangerous false-positive purity assessments where UV-active impurities overshadow the main compound.

To achieve true structural validation, High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-Performance Liquid Chromatography (UPLC) is mandatory. By measuring the exact mass to sub-ppm accuracy, we unambiguously confirm the elemental composition (C₁₁H₁₉NO₄). Furthermore, Gas-Phase Collision-Induced Dissociation (CID) provides a diagnostic fragmentation pattern: the highly labile N-Boc group undergoes a characteristic neutral loss of 100.0524 Da (isobutylene + CO₂), leaving the core oxazepane ion at m/z 130.0868.

Caption: ESI-HRMS fragmentation pathway of the N-Boc protected oxazepane scaffold.

Experimental Protocol: Self-Validating UPLC-HRMS Workflow

To ensure rigorous scientific integrity, the following protocol utilizes a self-validating system. It incorporates an internal lock-mass calibrant to correct for instrument drift and relies on MS/MS neutral loss monitoring to prevent false identification.

Step 1: Sample Preparation & Internal Calibration

-

Accurately weigh 1.0 mg of the compound and dissolve it in 1.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock.

-

Dilute the stock to 10 µg/mL in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

-

Self-Validation Check: Spike the sample with 1 µg/mL of Leucine Enkephalin. This acts as an internal lock-mass standard (exact mass [M+H]⁺ 556.2771) to continuously calibrate the Orbitrap/qTOF mass analyzer, ensuring mass accuracy remains within <2 ppm.

Step 2: Chromatographic Separation

-

Column: Waters Acquity BEH C18 (1.7 µm, 2.1 x 50 mm). Rationale: While the deprotected amine is highly polar, the N-Boc protected ketone is sufficiently lipophilic (LogP ~1.2) to retain well on a standard C18 stationary phase.

-

Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Step 3: HRMS Acquisition & Data Processing

-

Ionization: Electrospray Ionization in positive mode (ESI+). Set capillary voltage to 3.0 kV.

-

Resolution: 70,000 (at m/z 200) to easily resolve the target [M+H]⁺ (m/z 230.1392) from isobaric background noise.

-

Self-Validation Check (MS/MS): Apply a normalized collision energy (NCE) of 25 eV. The software must automatically flag the peak if the diagnostic neutral loss of 100.0524 Da is absent. If the loss is missing, the peak does not contain an intact N-Boc group, indicating sample degradation.

Synthetic Utility and Scaffold Diversification

The true value of Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate lies in its downstream synthetic versatility[3]. The orthogonal reactivity of the N-Boc group and the C-6 ketone allows for divergent functionalization:

-

Deoxofluorination: The C-6 ketone can be reacted with Diethylaminosulfur trifluoride (DAST) to yield a gem-difluoro oxazepane derivative. The introduction of fluorine atoms at this position dramatically alters the scaffold's lipophilicity and metabolic stability without significantly changing its steric bulk[3].

-

Boc Deprotection: Treatment with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) cleanly removes the Boc group. Analytically, this reaction is tracked by a mass shift from 229.1314 Da to 129.0790 Da (the free amine).

Caption: Divergent synthetic functionalization of the 6-oxo-1,4-oxazepane scaffold.

References

-

BLDpharm , "tert-Butyl 5-methyl-6-oxo-1,4-oxazepane-4-carboxylate (CAS: 1824026-76-7) Product Information",2

-

BenchChem , "A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design", 1

-

ACS Publications , "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes", Journal of Medicinal Chemistry, 3

-

RSC Publishing , "New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines", RSC Advances,4

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1824026-76-7|tert-Butyl 5-methyl-6-oxo-1,4-oxazepane-4-carboxylate|BLD Pharm [bldpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Thermodynamic Stability of Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is a technical guide based on established scientific principles and data from related chemical structures. As of the time of writing, specific experimental thermodynamic stability data for Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate is not widely available in published literature. Therefore, this guide extrapolates from existing knowledge of N-Boc protecting groups, 1,4-oxazepane rings, and lactam chemistry to provide a robust framework for assessing the stability of this molecule.

Introduction: The Imperative of Stability in Drug Development

Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate is a heterocyclic compound featuring a 1,4-oxazepane-6-one core, a methyl substituent, and a tert-butyloxycarbonyl (N-Boc) protecting group. The stability of such a molecule is a critical determinant of its viability as a drug candidate or a key intermediate in pharmaceutical synthesis. Understanding its thermodynamic stability—the tendency of the molecule to exist in its current form under specified conditions—is paramount for ensuring its safety, efficacy, and shelf-life.

This guide provides a comprehensive framework for evaluating the thermodynamic stability of Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate. We will delve into the theoretical underpinnings of its structural stability, propose a detailed experimental plan for forced degradation studies, and outline the analytical methodologies for identifying and quantifying potential degradation products.

Structural Features Influencing Stability

The thermodynamic stability of the target molecule is primarily dictated by the interplay of its constituent functional groups:

-

The 1,4-Oxazepane-6-one Ring: This seven-membered ring contains both an ether and an amide (lactam) functionality. The 1,4-disposition of the heteroatoms generally imparts reasonable stability, with the ether linkage being relatively inert under many conditions and the secondary amine characteristics being present. The lactam, however, is a potential site for hydrolysis.

-

The N-Boc Protecting Group: The tert-butyloxycarbonyl group is a widely used amine protecting group known for its stability under basic and nucleophilic conditions but is labile to acid. Its thermal stability is also a key consideration, as it can undergo thermolytic cleavage.

-

The Methyl Substituent: The methyl group at the 5-position is unlikely to be a primary site of degradation but may influence the overall conformation and electronic properties of the ring.

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation, or stress testing, is a cornerstone of stability assessment in pharmaceutical development. It involves subjecting the compound to conditions more severe than those it would encounter during storage to accelerate degradation and identify potential degradation products. This allows for the development of stability-indicating analytical methods and provides insights into the intrinsic stability of the molecule.

Experimental Design for Forced Degradation

The following table outlines a proposed set of stress conditions for Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate, based on ICH guidelines.

| Stress Condition | Reagents and Conditions | Potential Degradation Pathways |

| Acidic Hydrolysis | 0.1 M HCl at room temperature and 60°C | Cleavage of the N-Boc group to yield the unprotected amine. Hydrolysis of the lactam bond. |

| Basic Hydrolysis | 0.1 M NaOH at room temperature and 60°C | Hydrolysis of the lactam bond. The N-Boc group is expected to be relatively stable. |

| Oxidative Degradation | 3% H₂O₂ at room temperature | Oxidation of the nitrogen atom or other susceptible sites on the oxazepane ring. |

| Thermal Degradation | Solid-state at 70°C | Thermolytic cleavage of the N-Boc group. Ring decomposition at higher temperatures. |

| Photodegradation | Exposure to light according to ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours and near UV energy ≥ 200 watt hours/m²) | Photolytic cleavage of bonds, potentially leading to complex degradation mixtures. |

Proposed Degradation Pathways

Based on the known chemistry of the functional groups, we can hypothesize the primary degradation pathways for Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate.

Caption: Proposed primary degradation pathways.

Analytical Methodologies for Stability Assessment

A robust analytical strategy is crucial for monitoring the stability of the parent compound and identifying any degradation products. A combination of chromatographic and spectroscopic techniques is typically employed.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the workhorse for quantitative analysis in forced degradation studies. The method must be capable of separating the parent compound from all potential degradation products and formulation excipients.

Protocol for HPLC Method Development:

-

Column Selection: A C18 reversed-phase column is a common starting point.

-

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve optimal separation.

-

Detector: A photodiode array (PDA) detector is advantageous as it can provide spectral information for peak purity assessment.

-

Method Validation: The method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Caption: HPLC analysis workflow.

Identification of Degradation Products: LC-MS and NMR

Once degradation is observed, the next critical step is the identification and structural elucidation of the degradation products.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique provides both chromatographic separation and mass information. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of the degradation products. Tandem MS (MS/MS) experiments can provide structural information through fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unequivocal structure elucidation of organic molecules. After isolation of a sufficient quantity of a degradation product (often by preparative HPLC), 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can be performed to determine its complete chemical structure.

Solid-State Stability Assessment

For drug substances that are solids, it is essential to evaluate their solid-state stability.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the melting point, purity, and polymorphism of the compound. For carbamates, DSC can also indicate the temperature at which thermal decomposition begins.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for studying the thermal decomposition of N-Boc protected compounds, as the loss of the Boc group results in a predictable mass loss.

Expected Thermal Analysis Results:

| Technique | Expected Observation | Interpretation |

| DSC | Endotherm corresponding to melting, followed by an exotherm at higher temperatures. | The endotherm indicates the melting point. The exotherm suggests decomposition. |

| TGA | A significant mass loss corresponding to the loss of isobutylene and carbon dioxide. | Confirms the thermal decomposition of the N-Boc group. |

Computational Approaches to Stability Prediction

In addition to experimental studies, computational chemistry can provide valuable insights into the thermodynamic stability of a molecule. Molecular orbital methods can be used to study the stability of different conformations of the 1,4-oxazepane ring and to calculate the energies of potential degradation pathways. This can help to rationalize experimental findings and to predict potential liabilities early in the drug development process.

Conclusion

References

-

Current standards and regulations demand the pharmaceutical industry not only to produce highly pure drug substances, but to achieve a thorough understanding of the impurities accompanying their manufactured drug substances and products. (2015). Pharmachitchat. [Link]

-

Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]

-

The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. (1967). Canadian Journal of Chemistry. [Link]

-

Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019). TrAC Trends in Analytical Chemistry. [Link]

-

Manufacturing and Degradation Impurities. Hypha Discovery. [Link]

- Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n)

Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate: A Privileged Scaffold for Advanced Drug Discovery

Executive Summary & Structural Rationale

The 1,4-oxazepane ring—a seven-membered heterocycle containing oxygen and nitrogen in a 1,4-relationship—has emerged as a highly versatile structural motif in modern medicinal chemistry. Its unique three-dimensional conformation allows for diverse substituent arrangements, making it an attractive backbone for the design of novel therapeutic agents targeting complex biological pathways [1].

Among its functionalized derivatives, Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate (CAS 1824026-76-7) stands out as a highly specialized building block [5]. The architecture of this molecule is strategically designed for downstream drug development:

-

N-Boc Protection (Position 4): The tert-butyloxycarbonyl (Boc) group provides steric shielding and chemical stability during aggressive synthetic transformations, while remaining easily cleavable under mild acidic conditions for late-stage functionalization.

-

Ketone Functionality (Position 6): The C6-oxo group serves as an electrophilic handle, enabling reductive aminations, Grignard additions, or conversion into spirocyclic systems.

-

The "Magic Methyl" (Position 5): The inclusion of a methyl group adjacent to the ketone and nitrogen is not trivial. This represents the "Magic Methyl" effect—a phenomenon where the strategic placement of a single methyl group drastically alters the pharmacokinetic and pharmacodynamic profile of a drug candidate by restricting the conformational flexibility of the scaffold and enhancing target binding affinity [3].

Synthetic Methodology: A Self-Validating Workflow

The synthesis of highly functionalized 1,4-oxazepanes requires strict regiocontrol. Recent scalable methodologies favor the tandem alkylation/cyclization of N-Boc-aminoalcohols followed by oxidative cleavage [4]. Below is an optimized, self-validating protocol for the synthesis of the 5-methyl-6-oxo scaffold.

Synthetic workflow for Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate.

Step-by-Step Experimental Protocol

Step 1: Formation of the Exo-Methylene Intermediate

-

Reagent Preparation: Dissolve N-Boc-1-amino-2-propanol (1.0 eq) and 3-chloro-2-(chloromethyl)prop-1-ene (1.1 eq) in anhydrous DMF under an inert argon atmosphere.

-

Deprotonation & Cyclization: Cool the mixture to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise.

-

Causality: NaH selectively deprotonates the secondary alcohol first, initiating an intermolecular SN2 attack on the allylic chloride. The excess base then deprotonates the sterically hindered Boc-protected amine, driving the intramolecular ring closure to form the 7-membered oxazepane ring.

-

-

Self-Validation (Reaction Monitoring): Stir at room temperature for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material and the emergence of a new, less polar UV-active spot confirms the formation of the exo-methylene intermediate.

-

Workup: Quench carefully with cold water to destroy unreacted NaH. Extract with Ethyl Acetate. The aqueous wash removes the polar DMF solvent and inorganic salts, effectively isolating the lipophilic intermediate. Dry over Na₂SO₄ and concentrate.

Step 2: Oxidative Cleavage to the Ketone

-

Oxidation Setup: Dissolve the crude exo-methylene intermediate in a biphasic mixture of CCl₄/CH₃CN/H₂O (2:2:3). Add Sodium Periodate (NaIO₄, 4.0 eq) and a catalytic amount of Ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.05 eq).

-

Causality: The RuO₄ generated in situ selectively cleaves the exocyclic double bond to a ketone. This method is chosen over ozonolysis because it avoids explosive ozonide intermediates, ensuring a safer, scalable benchtop protocol [4].

-

-

Self-Validation (Reaction Monitoring): The reaction mixture will transition from dark brown (active RuO₄) to pale yellow upon completion. LC-MS analysis should confirm a mass shift corresponding to the loss of a methylene group and the addition of oxygen (Target MW: 229.27).

-

Purification: Filter through a pad of Celite to remove ruthenium salts. Extract the filtrate with Dichloromethane, wash with brine, dry, and purify via silica gel flash chromatography to yield pure Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate.

Pharmacological Applications & Target Engagement

The 1,4-oxazepane core is a privileged scaffold that has demonstrated significant efficacy against multiple biological targets. By utilizing the 5-methyl-6-oxo building block, medicinal chemists can rapidly generate libraries of active compounds.

Dopamine D4 Receptor Modulation

Derivatives of 1,4-oxazepane have been extensively explored as selective ligands for the dopamine D4 receptor, a primary target implicated in schizophrenia and other psychiatric disorders. The 3D conformation of the 7-membered ring, particularly when sterically restricted by a methyl group, aligns perfectly with the hydrophobic pockets of the D4 receptor, allowing for potent antipsychotic activity without the extrapyramidal side effects commonly associated with D2 receptor antagonism [2].

COX-2 Inhibition and Anti-Inflammatory Potential

Recent in silico and experimental studies have highlighted the potential of oxazepine derivatives as potent cyclooxygenase-2 (COX-2) inhibitors [1]. The flexibility of the oxazepane ring allows the molecule to adapt to the COX-2 active site, effectively blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins.

Inhibition of the COX-2 inflammatory pathway by 1,4-oxazepane derivatives.

Quantitative Data Summary

To facilitate rapid assessment for drug design, the physicochemical properties of the core scaffold and the comparative binding efficacies of its derivatives are summarized below.

Table 1: Physicochemical Properties of the Core Scaffold

| Property | Value |

| Chemical Name | Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate |

| CAS Number | 1824026-76-7 |

| Molecular Formula | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol |

| Scaffold Type | 7-Membered Heterocycle (1,4-Oxazepane) |

| Key Functional Groups | N-Boc (protecting), C6-Ketone (electrophile), C5-Methyl (conformational lock) |

Table 2: Comparative Binding Energies of Oxazepine Derivatives against COX-2

Data sourced from recent molecular docking studies comparing synthesized oxazepine derivatives against standard NSAIDs [1].

| Compound | Biological Target | Binding Energy (kcal/mol) | Reference Status |

| 1,4-Oxazepine Derivative 7d | COX-2 | -109.2 | Experimental |

| 1,4-Oxazepine Derivative 8h | COX-2 | -102.6 | Experimental |

| Celecoxib | COX-2 | -102.1 | Standard Drug |

| Valdecoxib | COX-2 | -91.8 | Standard Drug |

Note: The superior binding energies of the 1,4-oxazepine derivatives (7d and 8h) compared to Celecoxib suggest that the 7-membered heterocyclic core provides a highly optimized geometric fit within the COX-2 binding pocket.

References

-

New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model, Journal of Medicinal Chemistry,[Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development, Pharmaceuticals (Basel), [Link]

-

Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes, ACS Publications,[Link]

-

Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate - Chemical Substance Information, NextSDS, [Link]

Pharmacokinetic Profiling of Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate Derivatives

An In-Depth Technical Guide:

Executive Summary

The 1,4-oxazepane scaffold is an emerging motif in medicinal chemistry, presenting a unique three-dimensional structure for exploring novel chemical space. As derivatives of this core, such as Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate, advance through discovery pipelines, a rigorous understanding of their pharmacokinetic (PK) properties becomes paramount. A compound's therapeutic success is not solely dependent on its potency but on its ability to reach the target site in sufficient concentration and for an appropriate duration.[1] This guide provides a comprehensive, field-proven framework for the systematic pharmacokinetic profiling of these novel derivatives. We will move from high-throughput in vitro assays, which form the foundation of our understanding, to resource-intensive in vivo studies that provide the bridge to clinical relevance. The methodologies detailed herein are designed to build a holistic ADME (Absorption, Distribution, Metabolism, and Excretion) profile, enabling data-driven decisions to de-risk candidate molecules and accelerate their development.[2][3]

Part 1: The Foundation: In Vitro ADME Characterization

The initial phase of PK profiling focuses on a suite of in vitro laboratory assays.[4][5] This "fail-fast, fail-cheap" strategy is essential in modern drug discovery, allowing for the rapid screening and optimization of compounds by identifying potential liabilities before committing to costly and ethically demanding animal studies.[6][7]

A. Absorption: Crossing the Barrier

For orally administered drugs, absorption describes the journey from the gastrointestinal tract into the bloodstream.[5][7] Two fundamental physicochemical properties govern this process: solubility and permeability.

1. Intestinal Permeability Assessment: The Caco-2 Monolayer Assay

The Caco-2 permeability assay is the industry's gold standard for predicting in vivo drug absorption across the gut wall.[8][9] These human colon adenocarcinoma cells differentiate into a monolayer that mimics the epithelial barrier of the small intestine, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[10]

Causality Behind the Choice: This assay provides two critical outputs: the apparent permeability coefficient (Papp), which predicts the rate of passive diffusion, and the efflux ratio (ER), which indicates whether the compound is actively pumped out of the cells by transporters like P-gp.[10] A high efflux ratio can be a major cause of poor oral bioavailability, even for compounds with adequate permeability.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay [10][11][12]

-

Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with robust tight junctions.

-

Monolayer Integrity Check: The transepithelial electrical resistance (TEER) of each monolayer is measured. Only inserts with TEER values ≥ 200 Ω·cm² are used, ensuring the integrity of the cellular barrier.[11] Lucifer Yellow, a membrane-impermeant marker, is also used to confirm low paracellular flux.

-

Dosing Solution Preparation: A stock solution of the oxazepane derivative (e.g., 10 mM in DMSO) is diluted in transport buffer (e.g., Hanks' Balanced Salt Solution) to a final working concentration (e.g., 10 µM). The final DMSO concentration should be kept below 1% to avoid cytotoxicity.

-

Permeability Measurement (A-to-B):

-

The apical (A, upper) chamber is filled with the dosing solution.

-

The basolateral (B, lower) chamber is filled with fresh transport buffer.

-

The plate is incubated at 37°C with gentle shaking (e.g., 50 rpm).[11]

-

Samples are collected from the basolateral chamber at specified time points (e.g., 60, 90, 120 minutes) and replaced with fresh buffer. A final sample is taken from the apical chamber at the end of the experiment.

-

-

Permeability Measurement (B-to-A):

-

The experiment is performed in parallel, but the dosing solution is added to the basolateral chamber and samples are collected from the apical chamber. This measures the rate of transport in the reverse direction.

-

-

Quantification: The concentration of the derivative in all collected samples is determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated for both directions using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of drug appearance in the receiver chamber.

-

A is the surface area of the membrane.

-

C₀ is the initial concentration in the donor chamber.

-

-

The Efflux Ratio (ER) is calculated as: ER = Papp (B-to-A) / Papp (A-to-B)

-

Data Interpretation for Oxazepane Derivatives

| Papp (A-to-B) (x 10⁻⁶ cm/s) | Predicted Absorption | Efflux Ratio (ER) | Efflux Interpretation |

|---|---|---|---|

| < 1 | Low | > 2 | Potential P-gp Substrate |

| 1 - 10 | Moderate | < 2 | Not a Substrate |

| > 10 | High | - | - |

This table provides a general framework for classifying compounds based on Caco-2 assay results.

Caption: Bidirectional Caco-2 Permeability Assay Workflow.

B. Distribution: Where Does It Go?

Distribution describes how a drug reversibly leaves the bloodstream and enters tissues.[5][7] A key determinant of distribution is Plasma Protein Binding (PPB).

2. Plasma Protein Binding (PPB): The Unbound Fraction

Upon entering circulation, drugs can bind to plasma proteins like albumin. Crucially, only the unbound (free) fraction of the drug is pharmacologically active, as it is free to cross membranes, interact with its target, be metabolized, and be excreted.[13] High PPB can limit efficacy and tissue penetration.

Causality Behind the Choice: Equilibrium dialysis is considered the gold standard method for determining PPB because it minimizes non-specific binding and accurately reflects in vivo conditions.[13][14] The assay determines the percentage of the oxazepane derivative that is bound to plasma proteins, which is a critical parameter for interpreting PK and pharmacodynamic (PD) data.

Experimental Protocol: Rapid Equilibrium Dialysis (RED) for PPB [14]

-

Device Preparation: A RED device consists of a Teflon base plate with disposable inserts. Each insert has two chambers separated by a semi-permeable dialysis membrane (typically with an 8 kDa molecular weight cutoff).

-

Compound Spiking: The oxazepane derivative is spiked into plasma (human, rat, etc.) at a relevant concentration (e.g., 1 µM).

-

Loading the Device:

-

The plasma containing the test compound is added to one chamber (the plasma chamber).

-

An equal volume of phosphate-buffered saline (PBS) is added to the other chamber (the buffer chamber).

-

-

Equilibration: The plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours. During this time, the free (unbound) drug diffuses across the membrane from the plasma chamber to the buffer chamber until equilibrium is reached. The protein-bound drug is too large to cross the membrane.

-

Sampling: After incubation, aliquots are removed from both the plasma and buffer chambers.

-

Matrix Matching & Analysis: To avoid analytical artifacts, the plasma sample is diluted with PBS, and the buffer sample is diluted with control plasma to match the matrix composition. The concentrations in both samples are then quantified by LC-MS/MS.

-

Data Analysis:

-

Fraction Unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]

-

Percent Bound = (1 - fu) * 100

-

Caption: Principle of Equilibrium Dialysis for PPB.

C. Metabolism: Biotransformation and Clearance

Metabolism describes the chemical modification of a drug by the body, primarily in the liver, to facilitate its elimination.[7][15] This process directly impacts the drug's half-life and potential for drug-drug interactions (DDIs).

3. Metabolic Stability: How Long Does It Last?

This assay measures the rate at which a compound is broken down by metabolic enzymes.[16] While liver microsomes are often used, hepatocytes are the superior model system as they contain the full complement of both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) enzymes, providing a more comprehensive metabolic picture.[15][17][18]

Causality Behind the Choice: A compound that is metabolized too quickly will have a short half-life and may struggle to maintain therapeutic concentrations in vivo. This assay allows us to rank-order the oxazepane derivatives based on their metabolic lability and calculate an in vitro intrinsic clearance (Clint), a key parameter for predicting in vivo hepatic clearance.

Experimental Protocol: Hepatocyte Metabolic Stability Assay [15][16][19]

-

Hepatocyte Preparation: Cryopreserved hepatocytes (human or rodent) are thawed and diluted in pre-warmed incubation medium to a specific cell density (e.g., 0.5 x 10⁶ viable cells/mL).[16]

-

Incubation: The hepatocyte suspension is added to a 96-well plate. The plate is pre-incubated at 37°C.

-

Initiation of Reaction: The reaction is started by adding the oxazepane derivative (final concentration, e.g., 1 µM) to the wells.

-

Time-Course Sampling: Aliquots are taken from the incubation at several time points (e.g., 0, 15, 30, 60, 120 minutes).[15]

-

Quenching: The metabolic reaction in each aliquot is immediately stopped ("quenched") by adding ice-cold acetonitrile, which also precipitates the proteins.

-

Sample Processing: The quenched samples are centrifuged to pellet the precipitated protein. The supernatant, containing the remaining parent drug, is transferred for analysis.

-

Quantification: The concentration of the parent derivative remaining at each time point is measured by LC-MS/MS.

-

Data Analysis:

-

The natural log of the percentage of parent compound remaining is plotted against time.

-

The slope of the linear regression line gives the elimination rate constant (k).

-

In vitro Half-life (t½) = 0.693 / k

-

Intrinsic Clearance (Clint) = (0.693 / t½) * (Incubation Volume / Cell Number)

-

4. Cytochrome P450 (CYP) Inhibition: The Risk of Drug-Drug Interactions

CYP enzymes are a major family of Phase I enzymes responsible for metabolizing the majority of marketed drugs.[20][21] If an oxazepane derivative inhibits a specific CYP isoform, it can slow the metabolism of a co-administered drug that is a substrate for that enzyme, leading to elevated plasma levels and potential toxicity.[22]

Causality Behind the Choice: Regulatory agencies require the assessment of DDI potential.[21][23] This assay determines the half-maximal inhibitory concentration (IC50) of the derivative against the most important CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[20][24] This data is crucial for assessing the clinical risk of DDIs.

Experimental Protocol: CYP Inhibition IC50 Assay [21][24]

-

System Preparation: Human liver microsomes (HLMs), which are rich in CYP enzymes, are used as the enzyme source.

-

Incubation Mixture: A master mix is prepared containing HLMs, a specific probe substrate for the CYP isoform being tested (e.g., midazolam for CYP3A4), and buffer.

-

Inhibitor Addition: The oxazepane derivative is added to the wells at a range of concentrations (e.g., 0.01 to 100 µM). A vehicle control (no inhibitor) is also included.

-

Initiation of Reaction: The metabolic reaction is initiated by adding a NADPH-regenerating system (cofactor for CYP activity). The mixture is incubated at 37°C.

-

Quenching & Analysis: The reaction is stopped with cold acetonitrile. After centrifugation, the supernatant is analyzed by LC-MS/MS to measure the amount of metabolite formed from the probe substrate.

-

Data Analysis:

-

The rate of metabolite formation at each inhibitor concentration is compared to the vehicle control.

-

A dose-response curve is generated by plotting the percent inhibition versus the log of the inhibitor concentration.

-

The IC50 value (the concentration of the derivative that causes 50% inhibition) is determined from this curve.

-

Caption: Workflow for assessing clinical DDI risk.

Part 2: In Vivo Pharmacokinetics: The Whole System View

While in vitro assays provide crucial, high-throughput data, in vivo studies are indispensable for understanding how a compound behaves within a complete biological system.[25][26] These studies integrate the processes of ADME to provide a definitive pharmacokinetic profile.

Causality Behind the Choice: An in vivo PK study in a preclinical species (typically rodents) is the only way to determine fundamental parameters like clearance (CL), volume of distribution (Vd), half-life (t1/2), and, most importantly, oral bioavailability (%F).[25][27] This data is essential for predicting a safe and efficacious human dose and is a regulatory requirement before first-in-human trials.[23][28]

Experimental Protocol: Rodent IV/PO Pharmacokinetic Study [29][30]

-

Animal Model: Male Sprague-Dawley rats (n=3 per group) are typically used. Animals are cannulated (e.g., jugular vein) to facilitate serial blood sampling.

-

Formulation & Dosing:

-

Intravenous (IV) Group: The oxazepane derivative is dissolved in a suitable IV vehicle (e.g., saline/DMSO/Solutol) and administered as a single bolus injection (e.g., 1 mg/kg) via the tail vein. The IV dose provides a direct measure of systemic clearance and distribution.

-

Oral (PO) Group: The derivative is formulated in an appropriate oral vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage (e.g., 10 mg/kg). The PO dose allows for the assessment of absorption and first-pass metabolism.[31][32]

-

-

Blood Sampling:

-

Serial blood samples (~100 µL) are collected from each animal at specific time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[29]

-

Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).

-

-

Plasma Preparation: Blood samples are immediately centrifuged to separate plasma. The plasma is harvested and stored at -80°C until analysis.

-

Bioanalysis: The concentration of the oxazepane derivative in the plasma samples is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis:

-

The plasma concentration versus time data for each animal is plotted.

-

Non-compartmental analysis (NCA) is performed using software like Phoenix WinNonlin® to calculate the key PK parameters.[30]

-

Summary of Key Pharmacokinetic Parameters

| Parameter | Abbreviation | Description | Importance |

|---|---|---|---|

| Area Under the Curve | AUC | The total drug exposure over time. | Primary measure of overall exposure. |

| Clearance | CL | The volume of plasma cleared of the drug per unit of time. | Determines the maintenance dose rate required to achieve a target concentration. |

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |

| Half-Life | t½ | The time required for the drug concentration to decrease by half. | Determines the dosing interval and the time to reach steady state. |

| Maximum Concentration | Cmax | The highest drug concentration observed in the plasma after dosing. | Important for assessing efficacy and potential toxicity. |

| Time to Cmax | Tmax | The time at which Cmax is reached. | Indicates the rate of drug absorption. |

| Oral Bioavailability | %F | The fraction of the orally administered dose that reaches systemic circulation. | Calculated as: (%F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)) * 100. A critical parameter for determining if a compound is a viable oral drug candidate. |

Caption: Workflow for a rodent IV/PO cassette PK study.

Part 3: Integrated Analysis and Forward Strategy

The ultimate goal of this profiling effort is to synthesize all in vitro and in vivo data into a coherent narrative for each oxazepane derivative. This integrated profile allows for a comprehensive risk assessment and guides the subsequent steps in the drug discovery process.

-

Connecting the Dots: Discrepancies between in vitro predictions and in vivo results provide valuable insights. For example, if a compound shows good permeability and metabolic stability in vitro but has poor oral bioavailability in vivo, it may suggest issues with first-pass metabolism in the gut wall or solubility-limited absorption.

-

Structure-Activity Relationships (SAR) to PK-Property Relationships (SPR): By comparing the PK profiles across a series of oxazepane derivatives, chemists can identify which structural modifications improve desirable properties (e.g., increase metabolic stability, reduce P-gp efflux) and which introduce liabilities. This is the essence of PK-driven lead optimization.

-

Predicting Human Pharmacokinetics: The data generated, particularly in vitro clearance and plasma protein binding, serve as critical inputs for more advanced modeling. Physiologically Based Pharmacokinetic (PBPK) models integrate these in vitro data with physiological parameters to simulate drug disposition in humans, allowing for a more rational selection of first-in-human doses and optimizing clinical trial design.[4][6]

Conclusion

The pharmacokinetic profiling of novel chemical entities like Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate derivatives is a multi-faceted, iterative process that is fundamental to successful drug development. It begins with a battery of efficient in vitro assays to assess absorption, distribution, and metabolic properties, allowing for early optimization and risk mitigation. These foundational studies are then validated and expanded upon by definitive in vivo pharmacokinetic studies in preclinical species. By systematically executing the protocols outlined in this guide and integrating the resulting data, research teams can build a comprehensive understanding of a compound's ADME profile. This knowledge is not merely a collection of parameters but the critical intelligence required to select and engineer drug candidates with a higher probability of clinical success.

References

- Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.

- European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.

- Selvita. (n.d.). In Vitro ADME.

- AxisPharm. (2024, October 4). Methods for the determination of plasma protein binding.

- InfinixBio. (2026, March 6). Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development.

- WuXi AppTec. (n.d.). Plasma Protein Binding (PPB) Assays.

- Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.

- Creative Bioarray. (n.d.). Plasma Protein Binding Assay.

- Unknown. (n.d.). Caco2 assay protocol.

- Tillement, J. P., & Zini, R. (1987). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed.

- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.

- Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.

- WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.

- WuXi AppTec. (2025, March 14). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.

- Obach, R. S. (2025, August 6). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. ResearchGate.

- Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.

- protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes.

- BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies.

- WuXi AppTec. (n.d.). Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig.

- MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.

- Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay.

- Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.

- Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies.

- Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments.

- Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species.

- Mattek. (n.d.). Metabolic Stability.

- PubMed. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.

- LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay.

- Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50).

- Paine, M. F., et al. (2018). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC.

- BD Biosciences. (2012, February 23). Protocols Using Plateable Human Hepatocytes in ADME Assays.

- Creative Biolabs. (n.d.). Rodent In Vivo PK Service.

- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2021). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry.

- AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development.

- CBER, CDER, & CVM. (2024, March 27). General Considerations for Preclinical Studies Submissions.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. criver.com [criver.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 5. infinixbio.com [infinixbio.com]

- 6. selvita.com [selvita.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 12. researchgate.net [researchgate.net]

- 13. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. protocols.io [protocols.io]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. bdj.co.jp [bdj.co.jp]

- 19. Metabolic Stability • Mattek - Part of Sartorius [mattek.com]

- 20. criver.com [criver.com]

- 21. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 22. lnhlifesciences.org [lnhlifesciences.org]

- 23. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 24. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 26. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]

- 27. nuvisan.com [nuvisan.com]

- 28. sfda.gov.sa [sfda.gov.sa]

- 29. bioivt.com [bioivt.com]

- 30. parazapharma.com [parazapharma.com]

- 31. mdpi.com [mdpi.com]

- 32. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

Boc deprotection conditions for Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate

An in-depth guide to the selective deprotection of Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate, a key intermediate in contemporary drug discovery. This document provides a comparative analysis of common deprotection methodologies, complete with detailed, field-tested protocols and mechanistic insights to guide researchers in optimizing this critical synthetic step.

Introduction: The 1,4-Oxazepanone Scaffold and the Indispensable Boc Group

The 1,4-oxazepane motif is a privileged seven-membered heterocyclic scaffold that features prominently in the architecture of numerous biologically active molecules. Its unique conformational properties make it a valuable component in the design of novel therapeutics. The synthesis of complex molecules containing this core often necessitates the use of protecting groups to mask reactive functionalities.

The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines in modern organic synthesis.[1] Its widespread use stems from its remarkable stability across a broad spectrum of reaction conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many nucleophiles.[2] Crucially, it can be cleaved under acidic conditions, making it orthogonal to many other protecting groups.[3]

This application note provides detailed protocols and a comparative overview of deprotection strategies for tert-butyl 5-methyl-6-oxo-1,4-oxazepane-4-carboxylate, a representative intermediate. The methodologies discussed are designed to be robust and scalable, while also considering the potential sensitivities of the lactam functionality within the oxazepanone ring.

The Underlying Chemistry: Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is most commonly achieved through acid catalysis. The mechanism is a well-established, multi-step process initiated by protonation of the carbamate.[4]

-

Protonation : A strong acid, such as trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group.[5]

-

Fragmentation : This protonation weakens the tert-butyl-oxygen bond, facilitating its cleavage to form a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[5][6]

-

Decarboxylation : The carbamic acid intermediate spontaneously decomposes, releasing carbon dioxide gas and the free amine.[3]

-

Salt Formation : In the acidic medium, the newly liberated amine is protonated, typically yielding the corresponding ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[5]

The generation of the reactive tert-butyl cation is a key feature of this reaction. This electrophile can potentially lead to side reactions, such as the alkylation of nucleophilic sites on the substrate or other molecules in the reaction mixture.[7] While less of a concern for the target molecule of this guide, in complex syntheses involving residues like tryptophan or methionine, the addition of "scavengers" (e.g., water, triisopropylsilane) is often necessary to trap this cation.[6]

Caption: General mechanism of acid-catalyzed Boc deprotection.

Standard Deprotection Protocol: Trifluoroacetic Acid (TFA)

The use of trifluoroacetic acid (TFA), typically in a chlorinated solvent like dichloromethane (DCM), is the most common and often most efficient method for Boc deprotection.[1] Its high acidity ensures a rapid and complete reaction, usually at room temperature.

Rationale and Considerations

TFA is a strong, volatile acid that is easily removed in vacuo. A mixture of 20-50% TFA in DCM is generally sufficient for most substrates.[6] The reaction is often exothermic and generates gaseous byproducts (isobutylene and CO₂), so it should be performed in a well-ventilated fume hood and not in a sealed container.[5] The primary product is the amine trifluoroacetate salt, which can often be used directly in subsequent steps or neutralized during an aqueous workup to yield the free amine.

Detailed Experimental Protocol

Materials:

-

tert-Butyl 5-methyl-6-oxo-1,4-oxazepane-4-carboxylate

-

Trifluoroacetic acid (TFA), reagent grade

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stir bar, ice bath

Procedure:

-

Dissolution : Dissolve the Boc-protected oxazepanone (1.0 equiv.) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling : Cool the solution to 0 °C using an ice bath. This is crucial to control the initial exotherm upon acid addition.

-

TFA Addition : Add TFA (10-20 equiv., often used as a 25% v/v solution with DCM) dropwise to the stirred solution. Vigorous gas evolution (CO₂) may be observed.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Solvent Removal : Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the DCM and excess TFA. The crude product will be the amine TFA salt, often as an oil or semi-solid.

-

Neutralization & Extraction (Optional, to obtain free amine) :

-

Dissolve the crude residue in DCM.

-

Carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine, 5-methyl-6-oxo-1,4-oxazepane.

-

Caption: Experimental workflow for TFA-mediated Boc deprotection.

Milder Deprotection Protocol: HCl in Dioxane

For substrates that may be sensitive to the harshness of neat or concentrated TFA, a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate offers a milder yet effective alternative.[4][8] This method is particularly useful in syntheses where other acid-labile groups must be preserved.

Rationale and Considerations

Commercially available solutions of 4M HCl in dioxane provide a convenient and controlled source of acid.[8] The reaction typically proceeds smoothly at room temperature, and the resulting product is the amine hydrochloride salt, which often precipitates from the reaction mixture and can be isolated by simple filtration. This can be a significant advantage for purification. Dioxane is a peroxide-forming solvent and should be handled with appropriate care.

Detailed Experimental Protocol

Materials:

-

tert-Butyl 5-methyl-6-oxo-1,4-oxazepane-4-carboxylate

-

4M Hydrogen chloride in 1,4-dioxane

-

Diethyl ether (anhydrous) for trituration

-

Round-bottom flask, magnetic stir bar, filtration apparatus

Procedure:

-

Reaction Setup : To a round-bottom flask containing the Boc-protected oxazepanone (1.0 equiv.), add the 4M HCl in dioxane solution (5-10 equiv. of HCl).

-

Reaction : Stir the resulting solution or suspension at room temperature for 2-6 hours.

-

Monitoring : Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle warming (to 40-50 °C) can be applied, but this should be done with caution.

-

Isolation : Upon completion, the hydrochloride salt of the product may precipitate. If so, dilute the mixture with diethyl ether to enhance precipitation, and collect the solid by filtration. Wash the solid with cold diethyl ether and dry under vacuum.

-

Alternative Isolation : If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude hydrochloride salt can be triturated with diethyl ether to induce solidification and then filtered.

Alternative and Advanced Strategies

While acidic cleavage is standard, certain highly sensitive substrates may require alternative, non-acidic, or milder conditions.

-

Thermal Deprotection : For substrates that are thermally stable but acid-sensitive, heating in a suitable solvent can effect Boc removal.[9] This method avoids acidic reagents entirely but often requires high temperatures (150-240 °C), which may not be suitable for the oxazepanone core.[10]

-

TMSI-Mediated Deprotection : Iodotrimethylsilane (TMSI) offers a powerful, neutral method for Boc deprotection.[11][12] It is particularly effective for generating zwitterionic products directly from the reaction medium, which can simplify isolation.[11] This is an advanced method that should be considered for complex substrates where acidic conditions fail.

Comparative Summary of Deprotection Conditions

| Method | Reagent(s) | Solvent | Temp. (°C) | Typical Time | Advantages | Disadvantages |

| Standard Acidic | 20-50% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1-3 h | Fast, effective, volatile byproducts, well-established.[1][6] | Harsh, corrosive, can cleave other acid-labile groups.[4] |

| Mild Acidic | 4M Hydrogen Chloride (HCl) | 1,4-Dioxane or Ethyl Acetate | RT | 2-6 h | Milder than TFA, product often precipitates as HCl salt.[4][8] | Slower, dioxane is a peroxide-former. |

| Alternative Acidic | p-Toluenesulfonic Acid (p-TSA) | Acetonitrile (MeCN) | RT to Reflux | 1-12 h | Solid (easy to handle), less corrosive, "greener" option.[13] | Can be slower, may require heat.[4] |

| Thermal | None | Methanol, TFE, Toluene | 150-240 °C | 0.5-2 h | Avoids all acidic reagents, useful for specific substrates.[9] | High temperatures required, potential for thermal decomposition.[10] |

| Lewis Acid / Silyl | Iodotrimethylsilane (TMSI) | Acetonitrile (MeCN) or DCM | RT | 0.5-2 h | Neutral conditions, very fast, useful for zwitterions.[11][12] | Reagent is moisture-sensitive and expensive. |

Purification and Final Product Handling

The deprotected product, 5-methyl-6-oxo-1,4-oxazepane, is a polar amine.

-

As a Salt : The trifluoroacetate or hydrochloride salt is often a crystalline solid that is easier to handle and store than the free amine. It can be purified by recrystallization or by trituration with a non-polar solvent like diethyl ether.

-

As the Free Amine : The free amine is likely to be a polar oil or low-melting solid. Purification is typically achieved via silica gel column chromatography.[14] Due to the basicity of the amine, tailing on the silica gel is common. This can be suppressed by pre-treating the silica with a base or by adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent system (e.g., dichloromethane/methanol/triethylamine).[14]

Conclusion

The deprotection of tert-butyl 5-methyl-6-oxo-1,4-oxazepane-4-carboxylate is a critical transformation that can be achieved through several reliable methods. For most applications, a standard protocol using 25% TFA in DCM at room temperature offers the most straightforward and efficient route. In cases where the substrate possesses other acid-sensitive functionalities, a milder approach using 4M HCl in dioxane is a superior choice, often simplifying purification by precipitating the product as its hydrochloride salt. By understanding the mechanisms and carefully selecting the conditions outlined in this guide, researchers can confidently and successfully perform this essential deprotection step in their synthetic campaigns.

References

-

Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

-